((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane
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Overview
Description
((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is an organic compound that features a benzene ring substituted with bromine, chlorine, and a tert-butyldimethylsilyloxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-2-chlorobenzene.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole in methylene chloride.
Formation of the Target Compound: The protected intermediate is then subjected to further reactions to introduce the silyloxy group at the desired position on the benzene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane can undergo several types of chemical reactions:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of the silyloxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the functional groups attached to the benzene ring .
Scientific Research Applications
((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: It is utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane involves its reactivity towards various chemical reagents. The presence of the silyloxy group influences the electron density on the benzene ring, making it more or less reactive towards electrophiles and nucleophiles . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(tert-butyldimethylsilyl)-1H-indole: This compound features a similar silyloxy group but is based on an indole structure instead of a benzene ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyldimethylsilyloxy group, but with additional functional groups and a different core structure.
Uniqueness
((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the combination of bromine, chlorine, and the silyloxy group on a benzene ring.
Properties
IUPAC Name |
(4-bromo-2-chlorophenyl)methoxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrClOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)8-12(10)15/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLAOTPPQUXYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrClOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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